Carbenicillin disodium

Overview

Description

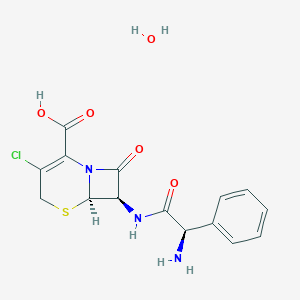

Carbenicillin disodium is a semi-synthetic penicillin antibiotic belonging to the carboxypenicillin subgroup. It is known for its broad-spectrum antibacterial activity, particularly against gram-negative bacteria, including Pseudomonas aeruginosa. This compound is often used in clinical settings to treat infections of the urinary tract and other bacterial infections .

Scientific Research Applications

Carbenicillin disodium has a wide range of applications in scientific research:

Chemistry: Used as a selective agent in various chemical reactions and synthesis processes.

Biology: Employed in molecular biology for plasmid selection and maintenance due to its stability and lower toxicity compared to ampicillin.

Medicine: Utilized in clinical settings to treat bacterial infections, particularly those caused by gram-negative bacteria.

Industry: Applied in the production of antibiotics and other pharmaceutical products .

Mechanism of Action

Target of Action

Carbenicillin disodium, a semisynthetic penicillin derivative , primarily targets the penicillin-sensitive transpeptidase C-terminal domain . This enzyme plays a crucial role in bacterial cell wall synthesis .

Mode of Action

This compound exerts its antibacterial activity by interfering with the final stage of bacterial cell wall synthesis . It acylates the penicillin-sensitive transpeptidase C-terminal domain by opening the lactam ring . This inactivation of the enzyme prevents the formation of a cross-link of two linear peptidoglycan strands, thereby inhibiting the third and last stage of bacterial cell wall synthesis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the peptidoglycan cross-linking process in bacterial cell wall synthesis . By inhibiting this process, this compound disrupts the structural integrity of the bacterial cell wall, leading to cell lysis .

Pharmacokinetics

The most important aspect of its profile is its antipseudomonal and antiproteal activity . Because of the high urine levels obtained following administration, carbenicillin has demonstrated clinical efficacy in urinary infections due to susceptible strains of bacteria .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial cell wall synthesis, leading to incomplete bacterial cell wall synthesis and eventually causing cell lysis . This bactericidal effect is particularly effective against gram-negative bacteria .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is susceptible to gastric juice and penicillinase . Therefore, the presence of these substances in the environment can affect the effectiveness of this compound. Additionally, the compound’s action can be influenced by the specific strain of bacteria, as it has demonstrated clinical efficacy in urinary infections due to certain susceptible strains of bacteria .

Safety and Hazards

Future Directions

Carbenicillin disodium has been used in a study of cultured Pseudomonas aeruginosa PAO1 to probe the mechanism of resistance to tigecycline in particular strains . It has also been used in the preparation of Luria-Bertani (LB) agar plates and media, as a selective agent in the culture media to prevent the growth of bacterial contaminants, and in a study focused on the development of monoclonal antibodies .

Biochemical Analysis

Biochemical Properties

Carbenicillin disodium exerts its antibacterial activity by interfering with the final cell wall synthesis of susceptible bacteria . It acylates the penicillin-sensitive transpeptidase C-terminal domain by opening the lactam ring . This inactivation prevents the cross-linkage of peptidoglycan strands, thereby inhibiting the third and last stage of bacterial cell wall synthesis .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It interferes with cell wall synthesis of gram-negative bacteria while displaying low toxicity to plant tissues . It is particularly useful against Pseudomonas aeruginosa, a Gram-negative bacterium that is often resistant to other antibiotics .

Molecular Mechanism

The molecular mechanism of action of this compound involves interference with the final cell wall synthesis of susceptible bacteria . It acylates the penicillin-sensitive transpeptidase C-terminal domain by opening the lactam ring . This inactivation of the enzyme prevents the formation of a cross-link of two linear peptidoglycan strands, inhibiting the third and last stage of bacterial cell wall synthesis .

Temporal Effects in Laboratory Settings

This compound forms crystalline salts with alkali metals (sodium, potassium, calcium); however, all of the clinical investigations have been conducted with the amorphous disodium salt . The free acid form of this compound is an unstable substance and decomposes to produce benzyl penicillin, carbon dioxide, and other products of degradation .

Dosage Effects in Animal Models

The oral LD 50 in mice is 3,600 mg/kg, in rats 2,000 mg/kg, and in dogs is in excess of 500 mg/kg . Symptoms of overdose include diarrhea, nausea, stomach upset, and vomiting .

Metabolic Pathways

Based on the mode of action, antibiotics like this compound can be grouped as inhibitors of cell wall synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: Carbenicillin disodium is synthesized through the acylation of 6-aminopenicillanic acid with phenylmalonic acid. The reaction involves the use of a suitable acylating agent under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, this compound is produced by fermenting Penicillium chrysogenum to obtain 6-aminopenicillanic acid, which is then chemically modified. The process involves several purification steps to ensure the final product’s purity and stability .

Chemical Reactions Analysis

Types of Reactions: Carbenicillin disodium undergoes various chemical reactions, including:

Hydrolysis: The compound can hydrolyze in aqueous solutions, leading to the formation of penicilloic acid derivatives.

Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are less common in typical usage scenarios.

Substitution: The beta-lactam ring in this compound can participate in nucleophilic substitution reactions

Common Reagents and Conditions:

Hydrolysis: Typically occurs in the presence of water or aqueous buffers.

Oxidation: Can be induced using oxidizing agents like hydrogen peroxide.

Substitution: Requires nucleophiles such as amines or thiols under mild conditions

Major Products:

Penicilloic Acid Derivatives: Formed during hydrolysis.

Oxidized Products: Result from oxidation reactions.

Substituted Derivatives: Formed during nucleophilic substitution reactions

Comparison with Similar Compounds

Ampicillin: Another semi-synthetic penicillin with a broader spectrum but less stability compared to carbenicillin disodium.

Ticarcillin: A carboxypenicillin similar to this compound but with different pharmacokinetic properties.

Piperacillin: A ureidopenicillin with a broader spectrum of activity

Uniqueness: this compound is unique due to its stability in aqueous solutions and its effectiveness against Pseudomonas aeruginosa. It is also preferred in molecular biology applications due to its lower toxicity byproducts compared to ampicillin .

Properties

IUPAC Name |

disodium;(2S,5R,6R)-6-[(2-carboxylato-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O6S.2Na/c1-17(2)11(16(24)25)19-13(21)10(14(19)26-17)18-12(20)9(15(22)23)8-6-4-3-5-7-8;;/h3-7,9-11,14H,1-2H3,(H,18,20)(H,22,23)(H,24,25);;/q;2*+1/p-2/t9?,10-,11+,14-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTYJTGSCYUUYAL-YCAHSCEMSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)[O-])C(=O)[O-])C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2Na2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4697-36-3 (Parent) | |

| Record name | Carbenicillin disodium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004800946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6045820 | |

| Record name | Carbenicillin disodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4800-94-6 | |

| Record name | Carbenicillin disodium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004800946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbenicillin disodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium [2S-(2α,5α,6β)]-6-(carboxylatophenylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.055 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBENICILLIN DISODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TS4B3H261 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Carbenicillin Disodium exert its antibacterial effect?

A: this compound acts as a β-lactam antibiotic, targeting bacterial cell wall synthesis. It does this by binding to and inactivating penicillin-binding proteins (PBPs) involved in the final cross-linking step of peptidoglycan strand formation. [, , ] This disruption ultimately leads to bacterial cell lysis and death. [, ]

Q2: What role does this compound play in treating Pseudomonas infections?

A: this compound has been shown to be effective in treating Pseudomonas infections, even in complex clinical settings like those involving cancer patients. [, ] While generally effective, some infections may only partially respond, and relapse can occur after treatment discontinuation. []

Q3: Does the type of syringe material (glass or plastic) impact the stability of frozen this compound?

A: Studies have shown that this compound (2500 mg/ml) stored in syringes at -20°C remains stable for at least three months, regardless of whether glass or plastic syringes are used. []

Q4: Can this compound be frozen in minibags for extended periods?

A: Research indicates that this compound admixtures in minibags, when frozen at -20°C, can remain stable for up to 30 days without significant loss of activity. [] These admixtures also retain stability for at least 21 hours after thawing when stored at 5–6°C. []

Q5: What are the compatibility issues of verapamil hydrochloride with this compound?

A: Combining verapamil hydrochloride with this compound in 5% Dextrose Injection or 0.9% Sodium Chloride Injection did not result in precipitation. This suggests that co-administration of these drugs might be possible, but further research is necessary to confirm their compatibility in clinical settings. []

Q6: Does the hygroscopic nature of this compound affect its deposition in the respiratory tract?

A: The hygroscopic properties of this compound significantly influence its deposition in the respiratory tract. This is particularly relevant when using rats as models for inhalation studies, as the hygroscopic growth of this compound particles within the humid airways can lead to altered deposition patterns compared to non-hygroscopic particles. []

Q7: How does the administration route of this compound affect its penetration into the eye?

A: The penetration of this compound into the eye varies significantly depending on the route of administration. While subconjunctival injections, especially when combined with epinephrine, achieve inhibitory concentrations within the eye, intravenous, intramuscular, and topical applications result in poor penetration. []

Q8: What is a known adverse effect associated with high doses of this compound?

A: Administering high doses of this compound can potentially lead to hypokalemic metabolic alkalosis, a condition characterized by low blood potassium levels and increased blood pH. [, ] This effect has been observed in various clinical cases and is believed to be linked to the drug's action as a nonreabsorbable anion. [, ]

Q9: Can this compound cause liver problems?

A: this compound has been associated with cases of anicteric hepatitis, a mild and reversible form of liver inflammation that doesn't involve jaundice. [] This condition typically manifests with symptoms like nausea, vomiting, and liver tenderness. [] While liver enzymes may be elevated, serum bilirubin levels usually remain normal. []

Q10: Can this compound induce neurological side effects?

A: While this compound is generally considered to have low central nervous system toxicity, there have been reports of acute metabolic acidosis and grand mal seizures in a patient receiving high doses of the drug, particularly in the context of renal impairment. []

Q11: What analytical techniques are used to quantify this compound?

A: Several analytical methods can be employed to quantify this compound. These include traditional microbiological assays, [, , , ] spectrophotometry, [, , ] and more recently, high-pressure liquid chromatography (HPLC). [, ] Each technique offers advantages and limitations in terms of sensitivity, specificity, and applicability.

Q12: What method is preferred for assessing the stability of discolored Cephalothin solutions: colorimetry or HPLC?

A: While colorimetry has been a common method for analyzing antibiotic solutions, it may not be suitable for assessing the stability of discolored Cephalothin solutions. In such cases, HPLC emerges as a more reliable and stability-indicating technique. []

Q13: Can particulate matter from this compound solutions pose risks to human cells?

A: Research suggests that particulate matter from reconstituted this compound solutions might not be inherently toxic to human macrophages in vitro, at least for periods up to six days. []

Q14: How does the manufacturing process of this compound impact particulate contamination?

A: The method used to package this compound can influence the level of particulate contamination. Studies indicate that lyophilization of this compound solutions results in significantly less submicrometer particulate contamination compared to sterile bulk filling of spray-dried powder. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.